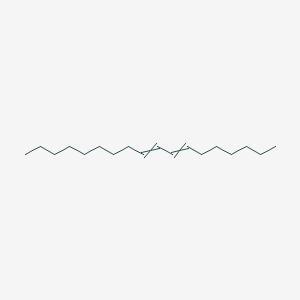

Octadeca-7,9-diene

Description

Structure

3D Structure

Properties

CAS No. |

63025-00-3 |

|---|---|

Molecular Formula |

C18H34 |

Molecular Weight |

250.5 g/mol |

IUPAC Name |

octadeca-7,9-diene |

InChI |

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h13,15,17-18H,3-12,14,16H2,1-2H3 |

InChI Key |

GJJXGJLRVYJXHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC=CCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of Octadeca-7,9-diene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the stereoselective synthesis of Octadeca-7,9-diene, a conjugated diene with potential applications in chemical ecology and drug development. This document provides a comprehensive overview of established synthetic routes, detailed experimental protocols, and quantitative data to facilitate the controlled synthesis of specific stereoisomers.

Introduction

This compound is a long-chain hydrocarbon featuring a conjugated diene system. The spatial arrangement of the substituents around the double bonds gives rise to four possible geometric isomers: (7E,9E), (7Z,9Z), (7E,9Z), and (7Z,9E). The biological activity and physical properties of these isomers can vary significantly, necessitating precise stereocontrol during their synthesis. This guide focuses on the most common and effective strategies for achieving high stereoselectivity in the formation of the diene moiety, primarily through the Wittig reaction, Suzuki coupling, and Sonogashira coupling followed by stereoselective reduction.

Key Synthetic Strategies and Methodologies

The stereoselective synthesis of conjugated dienes like this compound hinges on the controlled formation of carbon-carbon double bonds with specific geometries. The following sections outline the most pertinent and widely employed synthetic methodologies.

The Wittig Reaction

The Wittig reaction is a powerful and versatile method for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[1][2][3] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[4] This selectivity is crucial for the synthesis of specific isomers of this compound.

Logical Workflow for Wittig Synthesis of (7Z,9E)-Octadeca-7,9-diene:

Caption: General workflow for synthesizing (Z,Z) and (Z,E) isomers of this compound via the Wittig reaction.

Experimental Protocol: Synthesis of (7Z,9E)-Dodecaden-1-yl acetate (B1210297) (Illustrative Example)

This protocol for a related, well-documented pheromone illustrates the practical application of the Wittig reaction. The synthesis of this compound would follow a similar procedure with appropriate modifications of the starting materials.

-

Preparation of the Phosphonium Ylide: To a suspension of pentyltriphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexane (B92381) is added dropwise. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature, resulting in a deep red solution of the ylide.

-

Wittig Reaction: The solution of the ylide is cooled to -78 °C, and a solution of (E)-hept-2-enal in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to afford the desired (7Z,9E)-dodecaden-1-ol.

-

Acetylation: The purified alcohol is dissolved in pyridine (B92270) and acetic anhydride (B1165640) is added. The mixture is stirred at room temperature overnight. The reaction is then quenched with water and extracted with diethyl ether. The organic layer is washed successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated to give (7Z,9E)-dodecaden-1-yl acetate.

Quantitative Data (Illustrative for Dodecadienyl Acetate Synthesis)

| Step | Reactants | Product | Yield (%) | Stereoselectivity (Z:E) |

| Wittig Reaction | Pentyltriphenylphosphonium bromide, (E)-Hept-2-enal | (7Z,9E)-Dodecaden-1-ol | 60-75 | >95:5 |

| Acetylation | (7Z,9E)-Dodecaden-1-ol, Acetic Anhydride | (7Z,9E)-Dodecaden-1-yl acetate | >90 | - |

Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5][6] This reaction is highly effective for the stereospecific synthesis of conjugated dienes, as the configuration of the double bonds in both the vinylborane (B8500763) and the vinyl halide is retained in the final product.[5]

Logical Workflow for Suzuki Coupling Synthesis of (7E,9Z)-Octadeca-7,9-diene:

References

Octadeca-7,9-diene: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data for Octadeca-7,9-diene is limited in publicly available literature. This guide provides a comprehensive overview based on the established principles of conjugated diene chemistry, data from analogous long-chain dienes, and general experimental methodologies. All quantitative data should be considered as estimations and require experimental validation.

Introduction

This compound is a long-chain hydrocarbon featuring a conjugated diene system. This structural motif, characterized by two double bonds separated by a single bond, imparts unique chemical and physical properties that are of significant interest in various scientific disciplines, including organic synthesis, materials science, and drug discovery. The delocalization of π-electrons across the conjugated system results in enhanced stability and distinct reactivity compared to isolated dienes.[1][2][3] This guide aims to provide an in-depth technical overview of the physical and chemical properties, potential synthetic routes, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely dictated by its long aliphatic chain and the presence of the conjugated diene. The following table summarizes the estimated properties based on general characteristics of long-chain conjugated dienes.[4]

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₈H₃₄ | |

| Molecular Weight | 250.47 g/mol | |

| Melting Point | -10 to 0 °C | Estimated based on similar C18 hydrocarbons. The presence of double bonds, particularly in cis conformations, tends to lower the melting point. |

| Boiling Point | 320-330 °C at 760 mmHg | Estimated based on long-chain alkenes. Boiling point increases with chain length. |

| Density | ~0.8 g/cm³ | Similar to other long-chain hydrocarbons. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, toluene, diethyl ether). | The long hydrophobic carbon chain governs its solubility. |

| Appearance | Colorless to pale yellow liquid | The color may depend on the purity and presence of any oxidation products. |

Chemical Reactivity

The reactivity of this compound is centered around its conjugated diene system, which can participate in a variety of chemical transformations.

Electrophilic Addition

Conjugated dienes undergo electrophilic addition reactions, yielding both 1,2- and 1,4-addition products.[1][5] The reaction with a generic electrophile (E-Nu) is depicted below. The product distribution is often temperature-dependent, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures).[6]

Diels-Alder Reaction

One of the most significant reactions of conjugated dienes is the [4+2] cycloaddition, or Diels-Alder reaction.[1][2] In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The reaction is highly stereospecific and is a powerful tool in organic synthesis for the construction of complex cyclic systems. The reactivity of the diene can be enhanced by the presence of electron-donating groups, while electron-withdrawing groups on the dienophile accelerate the reaction.[6]

Oxidation

Long-chain dienes are susceptible to oxidation, particularly free-radical oxidation at the allylic positions. This process can lead to the formation of hydroperoxides and subsequent degradation products.[7] The presence of antioxidants can inhibit this process.

Experimental Protocols

Due to the lack of specific literature for this compound, this section outlines general experimental protocols for the synthesis and analysis of long-chain conjugated dienes.

Synthesis of Conjugated Dienes

Several synthetic strategies can be employed for the preparation of conjugated dienes.[8][9][10][11][12]

-

Elimination Reactions: Dehydrohalogenation of dihaloalkanes or dehydration of diols can generate conjugated dienes. The choice of base and reaction conditions can influence the regioselectivity of the double bond formation.[8][13]

-

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often utilize transition metal catalysts (e.g., palladium, ruthenium) to construct the diene motif with high stereoselectivity.[11][12] Reactions such as the Stille, Suzuki, or Heck couplings are powerful tools for this purpose.[12]

-

Metathesis Reactions: Ring-opening metathesis of cyclic olefins followed by cross-metathesis with an appropriate alkene is another versatile method for diene synthesis.[12]

A general workflow for the synthesis and purification of a long-chain diene via a cross-coupling reaction is illustrated below.

Analytical Characterization

The structure and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The olefinic protons in the conjugated system will have characteristic chemical shifts and coupling constants that can be used to determine the stereochemistry of the double bonds.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.[16][17] The fragmentation pattern in the mass spectrum can provide additional structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of C=C and C-H bonds, although it is less informative for detailed structural elucidation of hydrocarbons compared to NMR.

Potential Biological Activity and Signaling

While no specific biological activities or signaling pathways have been reported for this compound, long-chain unsaturated hydrocarbons and their derivatives are known to play various roles in biology.

-

Membrane Interactions: Due to its lipophilic nature, this compound would be expected to partition into cellular membranes. This interaction could potentially modulate membrane fluidity and the function of membrane-bound proteins.

-

Metabolic Precursor: It is conceivable that this compound could be a substrate for various metabolic enzymes, such as cytochrome P450s or lipoxygenases, leading to the formation of biologically active metabolites. The oxidation of C18 diene fatty acids is a known biological process.[7]

-

Signaling Molecule: Some lipid molecules act as signaling messengers in various cellular pathways. While speculative, this compound or its metabolites could potentially interact with nuclear receptors or other signaling proteins.

The following diagram illustrates a conceptual model of how a lipophilic molecule like this compound might interact with a cell.

Conclusion

This compound represents an interesting molecular scaffold with potential applications in various fields of chemical and biological research. While specific data for this compound is scarce, a solid understanding of the chemistry of conjugated dienes allows for the prediction of its properties and reactivity. Further experimental investigation is necessary to fully characterize this molecule and explore its potential as a synthetic building block, a component of novel materials, or a modulator of biological systems. The methodologies and conceptual frameworks presented in this guide provide a foundation for future research endeavors focused on this compound and related long-chain conjugated dienes.

References

- 1. kingraju.live [kingraju.live]

- 2. Conjugated dienes | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. firsthope.co.in [firsthope.co.in]

- 5. Free Radical Addition Reactions of Conjugated Dienes, Allylic Rearrangement | Pharmaguideline [pharmaguideline.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. Rate of free-radical oxidation of C18 diene and triene fatty acids in aqueous micellar solutions and effectiveness of beta-carotene as an inhibitor of their oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. theorango.com [theorango.com]

- 9. Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. auremn.org [auremn.org]

- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Octadeca-7,9-diene and Related Long-Chain Dienes

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific experimental spectroscopic data for Octadeca-7,9-diene, this guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on analogous long-chain conjugated dienes. Additionally, detailed, generalized experimental protocols for these analytical techniques are presented to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from the typical spectral characteristics of long-chain hydrocarbons containing conjugated double bonds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.50 - 6.50 | Multiplet | 4H | Olefinic Protons (CH =CH -CH =CH ) |

| ~ 2.05 | Multiplet | 4H | Allylic Protons (-CH₂ -CH=CH-) |

| ~ 1.20 - 1.40 | Broad Multiplet | 20H | Methylene Protons (-CH₂ -) |

| ~ 0.88 | Triplet | 3H | Terminal Methyl Protons (-CH₃ ) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 125 - 135 | Olefinic Carbons (-C H=C H-) |

| ~ 32 - 33 | Allylic Carbons (-C H₂-CH=CH-) |

| ~ 28 - 30 | Methylene Carbons (-C H₂-) |

| ~ 22.7 | Methylene Carbon (-C H₂-CH₃) |

| ~ 14.1 | Terminal Methyl Carbon (-C H₃) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3010 - 3100 | Medium | =C-H Stretch (Olefinic) |

| 2850 - 2960 | Strong | C-H Stretch (Aliphatic) |

| ~ 1650 | Medium | C=C Stretch (Conjugated Diene) |

| 1450 - 1470 | Medium | C-H Bend (Scissoring) |

| ~ 965 | Strong | =C-H Bend (Out-of-plane, trans) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 250.48 | Molecular Ion (M⁺) |

| Various | Fragmentation pattern characteristic of long-chain hydrocarbons, including cleavage at allylic positions and loss of alkyl fragments. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR, IR, and MS spectra for long-chain organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).[1] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (e.g., 0 to 220 ppm) is necessary.

-

Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required.

-

Data processing is similar to that for ¹H NMR.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or acetone, and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal.[2]

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

After acquisition, clean the ATR crystal thoroughly.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane, dichloromethane). The concentration should be in the range of ng/µL to µg/µL.

-

Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Data Acquisition (EI-MS):

-

The sample molecules are introduced into the ion source, which is under a high vacuum.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis of Conjugated Dienes from Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing conjugated dienes from long-chain fatty acids. Conjugated dienes, particularly isomers of linoleic acid (CLA), are of significant interest due to their potential therapeutic properties, including anti-carcinogenic, anti-atherogenic, and anti-inflammatory effects. This document details established and emerging synthesis techniques, offering experimental protocols, quantitative data for comparison, and visual representations of key processes to aid researchers and professionals in drug development and related fields.

The synthesis of conjugated dienes from long-chain fatty acids can be broadly categorized into biocatalytic and chemical methods. Biocatalytic approaches often offer high stereoselectivity, while chemical methods can provide high yields and applicability to a broader range of substrates. The primary methods covered in this guide are:

-

Biocatalytic Isomerization of Linoleic Acid

-

Dehydration of Ricinoleic Acid

-

Alkali Isomerization of Linoleic Acid

-

Palladium-Catalyzed Aerobic Dehydrogenation

Biocatalytic Isomerization of Linoleic Acid

Biocatalytic isomerization is a highly specific method for converting linoleic acid into conjugated linoleic acid (CLA), primarily yielding the cis-9, trans-11 and trans-10, cis-12 isomers. This process is catalyzed by the enzyme linoleate (B1235992) isomerase, found in various microorganisms.

Experimental Protocol: Enzymatic Synthesis of CLA using Immobilized Propionibacterium acnes Isomerase (PAI)

This protocol is adapted from a synergistic catalytic system utilizing immobilized Propionibacterium acnes isomerase (PAI) and Rhizopus oryzae lipase (B570770) (ROL) for the conversion of linoleic acid from plant oils.[1]

Materials:

-

Sunflower oil (as a source of linoleic acid)

-

Immobilized Propionibacterium acnes isomerase (PAI) on D301R anion-exchange resin

-

Immobilized Rhizopus oryzae lipase (ROL)

-

Phosphate (B84403) buffer (pH 7.0)

-

n-Hexane for extraction

-

Anhydrous sodium sulfate

-

Sodium methoxide (B1231860) solution (1% w/v in methanol)

-

HCl/methanol (B129727) solution

Procedure:

-

Enzyme Immobilization: PAI is immobilized on D301R anion-exchange resin. The optimal conditions include a PAI dosage of 12,410 U/g of resin and a glutaraldehyde (B144438) concentration of 0.4%. The immobilization is carried out at pH 7.0 and 25°C for 60 minutes.[1]

-

Reaction Setup: In a reaction vessel, combine 200 g/L of sunflower oil with the immobilized PAI (1659 U/g of oil) and immobilized ROL (625 mU/g of oil) in a phosphate buffer (pH 7.0).[1]

-

Incubation: Incubate the reaction mixture at 35°C for 36 hours with continuous agitation.[1]

-

Extraction: After incubation, extract the fatty acids from the reaction mixture using n-hexane.

-

Purification: Wash the hexane (B92381) extract twice with distilled water and then dry the organic layer over anhydrous sodium sulfate.

-

Derivatization for Analysis: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis. This is achieved by reacting the fatty acids with 1% (w/v) sodium methoxide in methanol at 50°C for 15 minutes, followed by the addition of HCl/methanol and heating at 80°C for 60 minutes.[1]

Quantitative Data: Biocatalytic Isomerization

| Microorganism/Enzyme | Substrate | Key Reaction Conditions | Conversion/Yield | Predominant Isomers | Reference |

| Immobilized Propionibacterium acnes isomerase (PAI) & Rhizopus oryzae lipase (ROL) | Sunflower Oil (200 g/L) | pH 7.0, 35°C, 36 h | 90.5% conversion of linoleic acid to CLA | trans-10, cis-12-CLA | [1] |

| Lactobacillus plantarum ZS2058 | Linoleic Acid | - | >50% conversion | cis-9, trans-11-CLA and trans-9, trans-11-CLA | [2] |

| Butyrivibrio fibrisolvens A38 | Linoleic Acid | - | ~40% conversion | cis-9, trans-11-CLA (>95% of total CLA) |

Signaling Pathway: Enzymatic Conversion of Linoleic Acid to CLA

The biocatalytic conversion of linoleic acid to conjugated linoleic acid by linoleate isomerase is a multi-step enzymatic process. In some bacteria, this involves the formation of hydroxy and oxo fatty acid intermediates.[2]

Dehydration of Ricinoleic Acid

Ricinoleic acid, the primary fatty acid in castor oil, possesses a hydroxyl group that can be eliminated through dehydration to form a new double bond, yielding a mixture of conjugated and non-conjugated dienes.

Experimental Protocol: Catalytic Dehydration of Castor Oil

This protocol describes the dehydration of castor oil using a heterogeneous catalyst.[3]

Materials:

-

Castor oil

-

γ-Alumina (γ-Al2O3) catalyst

-

Reaction vessel equipped with a heating mantle, stirrer, and vacuum line

Procedure:

-

Reaction Setup: Place castor oil in the reaction vessel. Add the γ-Al2O3 catalyst to the oil. The optimal amount of catalyst is 7 wt.%.[3]

-

Dehydration Reaction: Heat the mixture to 240°C under vacuum with continuous stirring. Maintain these conditions for 2.2 hours.[3]

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst from the dehydrated castor oil by filtration.

-

Analysis: The resulting oil, containing a mixture of linoleic and conjugated linoleic acids, can be analyzed by determining its iodine value and by gas chromatography after transesterification to FAMEs.

Quantitative Data: Dehydration of Ricinoleic Acid

| Catalyst | Substrate | Temperature (°C) | Time (h) | Catalyst Conc. (wt.%) | Yield/Conversion | Reference |

| γ-Alumina | Castor Oil | 240 | 2.2 | 7 | 91.56% linoleic acid, 0.13% conjugated linoleic acid | [3] |

| Phosphoric Acid | Castor Bean Oil | 280 | 5 | 0.1 | 54% of total fatty acids as CLA | [4] |

| Substituted Sulphonic Acids | Castor Oil | 250 | 1 | 0.3 | Varies with specific catalyst | [5] |

Workflow: Dehydration of Ricinoleic Acid

This workflow illustrates the process of converting ricinoleic acid from castor oil into conjugated dienes.

Alkali Isomerization of Linoleic Acid

Alkali isomerization is a common chemical method to produce a mixture of CLA isomers from linoleic acid-rich oils. The reaction involves heating the oil in the presence of a strong alkali in a high-boiling-point solvent.

Experimental Protocol: Alkali Isomerization of Sunflower Oil

This protocol is for the synthesis of CLA from sunflower oil using potassium hydroxide (B78521) in propylene (B89431) glycol.[6]

Materials:

-

Sunflower oil

-

Potassium hydroxide (KOH)

-

Propylene glycol

-

Phosphoric acid (H3PO4) for neutralization

-

n-Hexane for extraction

-

Sodium chloride solution (5%)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve 1.2 g of KOH in 5 mL of propylene glycol at the desired reaction temperature (e.g., 100°C) for 20 minutes.[6]

-

Isomerization Reaction: Add 2.5 mL of sunflower oil to the alkali-solvent mixture. Maintain the reaction at the optimal conditions of 100°C for 140 minutes.[6]

-

Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize it with 40 mL of phosphoric acid. Extract the fatty acids three times with 20 mL of n-hexane.

-

Washing and Drying: Wash the hexane extract with a 5% sodium chloride solution to remove any remaining impurities. Dry the hexane layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the hexane using a rotary evaporator to obtain the CLA-rich fatty acid mixture.

Quantitative Data: Alkali Isomerization

| Oil Source | Alkali | Solvent | Temperature (°C) | Time | CLA Yield/Conversion | Predominant Isomers | Reference |

| Sunflower Oil | KOH | Propylene Glycol | 100 | 140 min | - | cis-9, trans-11 and trans-10, cis-12 | [6] |

| Sesame Seed Oil | NaOH (7%) | Propylene Glycol | - | 2 h | 96.6% conversion | - | [7] |

| Linoleic Acid | Various | Various | 80-170 | 0.25-6.5 h | Varies with conditions | cis-9, trans-11 and trans-10, cis-12 | [8] |

Workflow: Alkali Isomerization

The following diagram outlines the general workflow for the alkali-catalyzed isomerization of linoleic acid.

Palladium-Catalyzed Aerobic Dehydrogenation

A more recent approach for the synthesis of conjugated dienes involves the direct aerobic dehydrogenation of unsaturated fatty acids using a palladium(II) catalyst. This method offers a route to conjugated systems from a broader range of unsaturated fatty acid precursors.

Experimental Protocol: Pd(II)-Catalyzed Aerobic Dehydrogenation of an Unsaturated Acid

This is a general protocol for the aerobic dehydrogenation of a γ,δ-unsaturated acid, which can be adapted for long-chain fatty acids.[9]

Materials:

-

γ,δ-Unsaturated fatty acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

Ligand (e.g., 2-hydroxypyridine)

-

Weak inorganic base (e.g., potassium carbonate)

-

Solvent (e.g., dimethylacetamide - DMA)

-

Oxygen or air as the oxidant

Procedure:

-

Reaction Setup: In a reaction vessel, combine the γ,δ-unsaturated fatty acid, Pd(OAc)2 (catalytic amount), the ligand, and the weak inorganic base in the chosen solvent.

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 90-110°C) under an atmosphere of oxygen or while sparging with air.[10]

-

Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, cool the reaction mixture and purify the product using standard techniques such as column chromatography to isolate the conjugated dienoic acid.

Quantitative Data: Palladium-Catalyzed Dehydrogenation

Quantitative data for the palladium-catalyzed dehydrogenation of long-chain fatty acids is an active area of research. The yield and selectivity are highly dependent on the specific substrate, catalyst system, and reaction conditions.

| Substrate | Catalyst System | Key Reaction Conditions | Yield | Reference |

| γ,δ-Unsaturated Amides and Acids | Pd(II) catalyst | Aerobic conditions | Good to excellent yields | [9] |

| Aliphatic Olefins (Homocoupling) | Pd(OAc)2 / 2-hydroxypyridine | 90°C, O2 atmosphere | - | [10] |

Workflow: Palladium-Catalyzed Dehydrogenation

This diagram illustrates the general workflow for the synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation.

This guide provides a foundational understanding of the key methods for synthesizing conjugated dienes from long-chain fatty acids. Researchers and professionals are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific needs and available resources. The choice of method will depend on factors such as the desired isomer specificity, required yield, scalability, and the nature of the starting fatty acid.

References

- 1. theorango.com [theorango.com]

- 2. Synthesis of conjugated linoleic acid by the linoleate isomerase complex in food-derived lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. koreascience.kr [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. journals.rifst.ac.ir [journals.rifst.ac.ir]

- 7. Synthesis of Linoleic Acid of Conjugated Isomers from Sesame (Sesamum Indicum) Seed Oil: Its Use and Effect in a Microstructured Product Type Oil-in-Water Emulsion [foodandnutritionjournal.org]

- 8. jbiochemtech.com [jbiochemtech.com]

- 9. Synthesis of conjugated dienes via palladium-catalysed aerobic dehydrogenation of unsaturated acids and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Long-Chain Dienes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategies and methodologies employed in the discovery, isolation, and structural elucidation of novel long-chain dienes. These unsaturated lipids are of significant interest in drug development due to their diverse biological activities. The workflow detailed below, from initial discovery through bioassay-guided fractionation to final structure confirmation, serves as a comprehensive resource for researchers in the field.

Discovery Strategy: Bioassay-Guided Fractionation

The search for novel bioactive compounds from a complex natural source is frequently spearheaded by bioassay-guided fractionation.[1][2] This well-established method systematically partitions a crude extract and uses a specific biological assay to track the activity, thereby directing the purification process toward the active molecule(s).[2][3][4] The process begins with a crude lipid extract from a biological source, such as marine algae or plant tissue, which is then subjected to successive rounds of chromatographic separation.[1] After each separation step, the resulting fractions are tested for the desired biological activity—be it antioxidant, anti-inflammatory, or lipid-lowering effects.[4] Fractions exhibiting the highest potency are selected for further purification until a pure, bioactive compound is isolated.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]

- 3. Bioassay-directed fractionation for discovery of bioactive neutral lipids guided by relative mass defect filtering and multiplexed collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Octadeca-7,9-diene

Abstract

This guide provides a comprehensive theoretical framework for the conformational analysis of this compound, a long-chain hydrocarbon featuring a conjugated diene system. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established computational methodologies and expected conformational behaviors based on the principles of stereochemistry and quantum mechanics. The core of this analysis revolves around the rotational isomers (rotamers) arising from the C-C single bonds, particularly the C8-C9 single bond within the conjugated system, and the various conformations of the flanking alkyl chains. This document serves as a procedural and theoretical blueprint for researchers undertaking similar conformational studies.

Introduction

This compound is an 18-carbon unsaturated fatty acid analogue with a conjugated double bond system at the C7 and C9 positions. The conformational landscape of such a molecule is vast, governed by the rotational barriers around its numerous C-C single bonds. The geometry of the conjugated diene system is of particular interest, as it dictates the molecule's overall shape and electronic properties, which are crucial in contexts such as molecular recognition and lipid bilayer dynamics. Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers that separate them.[1]

The primary focus of a theoretical conformational analysis is to explore the potential energy surface (PES) of the molecule. For conjugated dienes, the two most stable planar conformations are the s-trans and s-cis forms, referring to the arrangement of the double bonds about the central single bond.[2][3] The s-trans conformation is generally more stable due to reduced steric hindrance.[2]

Core Concepts in Conformational Analysis

The conformational flexibility of this compound arises from rotation around its sp³-sp³ and sp²-sp² single bonds. Key concepts include:

-

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally of lower energy than eclipsed conformations.[4]

-

Steric Strain: Results from non-bonded atoms being forced into close proximity, leading to repulsive interactions.

-

Gauche Interactions: A type of steric strain that occurs in staggered conformations when bulky groups are adjacent to each other.

-

Conjugation and Planarity: The p-orbitals of the conjugated diene system achieve maximum overlap, and thus maximum stability, when the four central carbon atoms (C7, C8, C9, C10) are coplanar.[5]

Computational Methodology

A robust theoretical conformational analysis typically employs a multi-step computational approach to efficiently explore the vast conformational space and accurately calculate the energies of key structures.

Initial Conformational Search

Due to the large number of rotatable bonds, a systematic grid search is computationally prohibitive. Therefore, a stochastic or molecular mechanics-based search is often the first step.

Protocol:

-

Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94, OPLS3e) is chosen. These force fields provide a computationally inexpensive way to model molecular energies.

-

Stochastic Search: A Monte Carlo or molecular dynamics simulation is performed to generate a large number of random conformations.

-

Energy Minimization: Each generated conformation is subjected to energy minimization using the selected force field to find the nearest local energy minimum.

-

Clustering and Filtering: The resulting minimized structures are clustered based on their root-mean-square deviation (RMSD) and filtered to retain a set of unique, low-energy conformers.

Quantum Mechanical Refinement

The low-energy conformers identified by molecular mechanics are then subjected to higher-level quantum mechanical calculations for more accurate energy and geometry predictions.

Protocol:

-

Geometry Optimization: The geometries of the selected conformers are re-optimized using a quantum mechanical method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a larger basis set.

Key Conformational Features of this compound

The conformational analysis of this compound can be conceptually divided into the conformation of the conjugated diene core and the conformations of the attached alkyl chains.

Conformation of the C7-C10 Diene System

The most significant conformational feature is the rotation around the C8-C9 single bond. This leads to two principal planar conformers:

-

s-trans (anti-periplanar): The C7=C8 and C9=C10 double bonds are on opposite sides of the C8-C9 single bond. This is generally the most stable conformation due to minimal steric hindrance.

-

s-cis (syn-periplanar): The C7=C8 and C9=C10 double bonds are on the same side of the C8-C9 single bond. This conformation is typically higher in energy due to steric repulsion between the hydrogen atoms on C7 and C10.[2]

Rotation around this bond leads to a potential energy profile with two minima (s-trans and s-cis) and two transition states.

Conformations of the Alkyl Chains

The hexyl group attached to C7 and the octyl group attached to C10 can adopt numerous conformations. The lowest energy conformation for an alkyl chain is the all-staggered, anti-periplanar arrangement. However, gauche conformations can be adopted, leading to a variety of folded structures.

Quantitative Data (Theoretical)

The following tables present hypothetical but realistic quantitative data that would be expected from a computational analysis of this compound, focusing on the core diene system.

Table 1: Relative Energies of the s-trans and s-cis Conformers of the Diene Core

| Conformer | Dihedral Angle (C7-C8-C9-C10) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| s-trans | ~180° | 0.00 | 0.00 |

| s-cis | ~0° | 2.5 - 4.0 | 2.3 - 3.8 |

Table 2: Rotational Barriers around the C8-C9 Single Bond

| Transition State | Dihedral Angle (C7-C8-C9-C10) | Rotational Barrier (kcal/mol) |

| s-trans to s-cis | ~90° | 5.0 - 7.0 |

| s-cis to s-trans | ~90° | 2.0 - 3.5 |

Visualizations

Workflow for Conformational Analysis

References

Stability and Reactivity of Conjugated vs. Non-Conjugated Dienes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arrangement of double bonds within a molecule profoundly influences its thermodynamic stability and kinetic reactivity. This technical guide provides a comprehensive examination of the core principles governing the behavior of conjugated versus non-conjugated dienes. Through an analysis of thermodynamic data, reaction kinetics, and underlying molecular orbital theories, this document elucidates the enhanced stability and distinct reactivity patterns of conjugated systems. Detailed experimental protocols for key analytical techniques are provided, and complex concepts are visually represented through signaling pathways and logical diagrams to facilitate a deeper understanding for researchers in organic chemistry and drug development.

Introduction

Dienes, hydrocarbons containing two carbon-carbon double bonds, are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and industrial polymers. The relative positioning of these double bonds categorizes dienes into three main types: conjugated, isolated (non-conjugated), and cumulated. This guide focuses on the comparison between conjugated dienes, where the double bonds are separated by a single bond, and isolated dienes, where they are separated by one or more sp³-hybridized carbon atoms. This structural nuance leads to significant differences in their electronic properties, which in turn dictate their stability and chemical reactivity. Understanding these differences is paramount for predicting reaction outcomes, designing synthetic routes, and developing novel therapeutic agents.

Thermodynamic Stability: The Advantage of Conjugation

The enhanced stability of conjugated dienes over their non-conjugated counterparts is a cornerstone of organic chemistry. This stability can be quantified through experimental measurements of the heat of hydrogenation (ΔH°hydrog), which is the enthalpy change upon the catalytic addition of hydrogen across the double bonds to form the corresponding saturated alkane. A lower heat of hydrogenation indicates a more stable starting molecule.

Quantitative Analysis of Stability: Heats of Hydrogenation

Experimental data consistently show that the hydrogenation of a conjugated diene releases less energy than the hydrogenation of a comparable non-conjugated diene.[1][2] This energy difference is termed the resonance stabilization energy.

| Diene | Structure | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Stabilization Energy (kJ/mol) |

| 1,3-Butadiene (B125203) | CH₂=CH-CH=CH₂ | -226 | -54.0 | ~15 |

| 1,4-Pentadiene | CH₂=CH-CH₂-CH=CH₂ | -252 | -60.2 | N/A |

| (E)-1,3-Pentadiene | CH₂=CH-CH=CH-CH₃ | -230 | -54.1 | ~15 |

| 1,2-Pentadiene | CH₂=C=CH-CH₂-CH₃ | -297 | -71.0 | N/A (Less Stable) |

| 1-Butene (for comparison) | CH₂=CH-CH₂-CH₃ | -127 | -30.3 | N/A |

Note: Values are approximate and may vary slightly depending on the source. The stabilization energy for conjugated dienes is estimated by comparing their experimental heat of hydrogenation to the expected value from two isolated double bonds (e.g., 2 x ΔH°hydrog of 1-butene).

The data clearly indicates that conjugated dienes like 1,3-butadiene and 1,3-pentadiene (B166810) are more stable than their isolated counterparts like 1,4-pentadiene. The resonance stabilization energy for a conjugated diene is typically in the range of 15 kJ/mol.[1][3]

Theoretical Basis for Enhanced Stability

The increased stability of conjugated dienes is attributed to two primary factors: resonance and molecular orbital interactions.

-

Resonance Theory: In a conjugated system, the p-orbitals of the sp²-hybridized carbons overlap, allowing for the delocalization of π-electrons across the entire conjugated system. This delocalization is represented by multiple resonance structures, and the true structure is a hybrid of these contributors. This spreading of electron density over a larger volume lowers the overall energy of the molecule.[1][2][4]

-

Molecular Orbital (MO) Theory: According to MO theory, the four p-orbitals of a 1,3-diene combine to form four π molecular orbitals: two bonding (ψ₁ and ψ₂) and two anti-bonding (ψ₃* and ψ₄*). The four π-electrons of the diene occupy the two lower-energy bonding orbitals. The lowest energy MO (ψ₁) encompasses all four carbon atoms, indicating a delocalized system, which contributes to the overall stability.[1][2]

The C₂-C₃ single bond in a conjugated diene, such as 1,3-butadiene, is shorter (147 pm) and stronger than a typical alkane C-C single bond (154 pm) due to this partial double bond character arising from electron delocalization.[1][2]

Caption: Logical relationship of factors leading to enhanced stability in conjugated dienes.

Reactivity of Dienes

The differences in electronic structure between conjugated and non-conjugated dienes also manifest in their chemical reactivity, particularly in electrophilic addition and pericyclic reactions.

Electrophilic Addition

While isolated dienes react similarly to simple alkenes, with each double bond reacting independently, conjugated dienes exhibit unique reactivity patterns due to the involvement of the delocalized π-system.

Non-Conjugated Dienes: In the presence of one equivalent of an electrophilic reagent like HBr, the reaction occurs at one of the double bonds, following Markovnikov's rule. With excess reagent, both double bonds will react.[5]

Conjugated Dienes: The electrophilic addition to a conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate. This intermediate has two resonance contributors, leading to the formation of two possible products: a 1,2-adduct and a 1,4-adduct.[6]

The reaction of 1,3-butadiene with HBr, for instance, yields both 3-bromo-1-butene (B1616935) (1,2-addition product) and 1-bromo-2-butene (1,4-addition product).[7] The ratio of these products is often dependent on the reaction temperature. At lower temperatures, the 1,2-adduct is typically the major product (kinetic control), as the activation energy for its formation is lower. At higher temperatures, the more stable 1,4-adduct is the predominant product (thermodynamic control).[8]

Conjugated dienes are generally more reactive towards electrophiles than non-conjugated dienes because the formation of the resonance-stabilized allylic carbocation intermediate is more favorable than the formation of a simple carbocation.

Caption: Signaling pathway for electrophilic addition to a conjugated diene.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark of conjugated dienes. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. This reaction is a powerful tool in organic synthesis for the construction of cyclic systems. Non-conjugated dienes do not undergo the Diels-Alder reaction.[9]

The reactivity of the diene in a Diels-Alder reaction is influenced by several factors:

-

Conformation: The diene must be in the s-cis conformation to react. Acyclic dienes can rotate around the central single bond to achieve this conformation, while cyclic dienes that are locked in an s-cis conformation (e.g., cyclopentadiene) are highly reactive. Dienes locked in an s-trans conformation are unreactive.[10]

-

Electronic Effects: Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally increase the reaction rate.[9]

| Diene Type | Reactivity in Diels-Alder | Reason |

| Conjugated (s-cis) | High | Correct geometry for concerted [4+2] cycloaddition. |

| Conjugated (s-trans) | Low (requires conversion to s-cis) | Incorrect geometry for reaction. |

| Non-conjugated | No reaction | Lacks the continuous 4π electron system required. |

Experimental Protocols

Determination of Heat of Hydrogenation via Bomb Calorimetry

This protocol outlines the general procedure for determining the heat of combustion using a bomb calorimeter, from which the heat of hydrogenation can be derived.

Objective: To measure the heat of combustion of a diene to calculate its heat of formation and subsequently its heat of hydrogenation.

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Crucible

-

Fuse wire

-

High-precision thermometer

Procedure:

-

A precisely weighed sample of the diene (often in a capsule for liquids) is placed in the crucible inside the steel bomb.

-

A fuse wire of known length and heat of combustion is attached to the electrodes, with the wire in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

The bomb is placed in a known volume of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and the maximum temperature reached is recorded.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the diene is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire.

-

The heat of hydrogenation is then calculated using Hess's law, by comparing the heats of formation of the diene and the corresponding alkane.

Caption: Schematic of a bomb calorimeter for measuring heats of combustion.

Comparative Rate Study of Electrophilic Addition

Objective: To compare the relative rates of electrophilic addition of bromine to a conjugated diene (e.g., 1,3-butadiene) and a non-conjugated diene (e.g., 1,4-pentadiene).

Apparatus:

-

Stopped-flow spectrophotometer

-

Syringes for reactant delivery

-

Thermostatted cell holder

Procedure:

-

Prepare solutions of the conjugated diene, the non-conjugated diene, and bromine in a suitable solvent (e.g., a non-polar solvent like hexane) of known concentrations.

-

Load one syringe of the stopped-flow apparatus with the diene solution and the other with the bromine solution.

-

Set the spectrophotometer to monitor the absorbance of bromine at a wavelength where it absorbs strongly and the other species do not.

-

Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically start recording the absorbance of bromine as a function of time.

-

The disappearance of the bromine color indicates the progress of the reaction.

-

The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time plot.

-

Repeat the experiment with the other diene under identical conditions (concentration, temperature).

-

The relative rates of reaction can be determined by comparing the initial rates of bromine consumption for the two dienes.

Caption: Experimental workflow for comparing the reactivity of dienes.

Conclusion

The distinction between conjugated and non-conjugated dienes is fundamental to understanding organic chemistry. Conjugated dienes exhibit enhanced thermodynamic stability, a direct consequence of electron delocalization through resonance and favorable molecular orbital interactions. This stability is quantitatively demonstrated by their lower heats of hydrogenation. Kinetically, conjugated dienes display heightened reactivity towards electrophiles due to the formation of stabilized allylic carbocation intermediates, leading to characteristic 1,2- and 1,4-addition products. Furthermore, their unique ability to undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, makes them invaluable building blocks in chemical synthesis. For professionals in drug development and chemical research, a thorough grasp of these principles is essential for the rational design of molecules and the prediction of their chemical behavior.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Relative rates of two acyclic dienes in the Diels-Alder reaction - ECHEMI [echemi.com]

An In-depth Technical Guide to the Nomenclature, Synthesis, and Characterization of Octadeca-7,9-diene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated dienes are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The stereochemistry of the double bonds within these systems plays a pivotal role in determining their biological activity, physical properties, and chemical reactivity. This technical guide provides a comprehensive overview of the nomenclature, stereoselective synthesis, and analytical characterization of the isomers of Octadeca-7,9-diene, a representative long-chain conjugated diene. While specific experimental data for this compound isomers are not extensively documented in publicly available literature, this guide furnishes detailed, generalized protocols and data interpretation principles derived from closely related structures and established synthetic methodologies.

Nomenclature and CAS Numbers

The systematic nomenclature of the four geometric isomers of this compound follows the Cahn-Ingold-Prelog (CIP) priority rules to assign E (entgegen) and Z (zusammen) configurations to each double bond. A thorough search of chemical databases did not yield specific CAS (Chemical Abstracts Service) registry numbers for the individual stereoisomers of this compound. This suggests that these specific compounds may not have been individually synthesized and registered. The table below provides the systematic IUPAC names for each isomer.

| Isomer Configuration | Systematic IUPAC Name | CAS Number |

| (7E,9E) | (7E,9E)-Octadeca-7,9-diene | Not Found |

| (7E,9Z) | (7E,9Z)-Octadeca-7,9-diene | Not Found |

| (7Z,9E) | (7Z,9E)-Octadeca-7,9-diene | Not Found |

| (7Z,9Z) | (7Z,9Z)-Octadeca-7,9-diene | Not Found |

Stereoselective Synthesis Protocols

The stereocontrolled synthesis of conjugated dienes is a well-established field in organic chemistry, with several powerful methods available.[1][2] Below are detailed, generalized protocols for the Wittig reaction and the Suzuki-Miyaura coupling, which are highly effective for constructing specific diene isomers. These protocols are adapted from literature procedures for similar molecules and can be applied to the synthesis of this compound isomers.[3][4][5]

Protocol 1: Stereoselective Synthesis of a (Z,E)-Diene via the Wittig Reaction

The Wittig reaction is a robust method for alkene synthesis.[6][7] To achieve a (Z,E)-configured diene, a stabilized phosphonium (B103445) ylide can be reacted with an α,β-unsaturated aldehyde. The use of a non-stabilized ylide with an α,β-unsaturated aldehyde generally favors the Z-isomer at the newly formed double bond.[5]

Reaction Scheme:

Methodology:

-

Ylide Preparation:

-

To a solution of heptyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.05 equivalents) dropwise at -78 °C.

-

Allow the resulting deep red or orange solution to stir at this temperature for 1 hour to ensure complete ylide formation.

-

-

Wittig Reaction:

-

To the ylide solution, add a solution of trans-2-undecenal (B75071) (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether or hexane (B92381) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to isolate the (7Z,9E)-Octadeca-7,9-diene.

-

Protocol 2: Stereoselective Synthesis of an (E,E)-Diene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds with high stereoselectivity.[3][8][9] To synthesize an (E,E)-diene, an (E)-vinylborane can be coupled with an (E)-vinyl halide.

Reaction Scheme:

Methodology:

-

Reaction Setup:

-

To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of dimethoxyethane and water), add (E)-1-bromo-1-nonene (1.0 equivalent), (E)-1-decenylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2.0 equivalents).

-

Bubble argon through the solution for 15-20 minutes to ensure anaerobic conditions.

-

-

Catalysis:

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equivalents), to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature, add water and extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluting with hexane) to yield the pure (7E,9E)-Octadeca-7,9-diene.

-

Isomer Separation and Characterization

The separation and characterization of geometric isomers of long-chain dienes rely on subtle differences in their physical properties.

Protocol 3: Isomer Separation by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile isomers.[10][11][12][13] The choice of the capillary column's stationary phase is critical for achieving good resolution.

Methodology:

-

Instrumentation:

-

A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

-

Use a high-polarity capillary column (e.g., a biscyanopropyl polysiloxane phase like SP-2340 or a similar column) of at least 30 meters in length.

-

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 260 °C

-

Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 2-5 °C/min. An isothermal period may be included at the end.

-

Carrier Gas: Helium or hydrogen with a constant flow rate.

-

Injection: 1 µL of a dilute solution of the isomer mixture in hexane.

-

-

Expected Elution Order:

-

Generally, for conjugated dienes on polar columns, the elution order is (Z,Z) < (E,Z) ≈ (Z,E) < (E,E). The more linear trans isomers tend to have longer retention times.

-

Protocol 4: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous determination of the stereochemistry of double bonds.[14][15][16][17][18]

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Key Diagnostic Features:

-

Olefinic Protons: The protons on the double bonds will appear in the range of δ 5.5-6.5 ppm.

-

Coupling Constants (J): The magnitude of the vicinal coupling constant across the double bond is diagnostic of the geometry. For trans double bonds, J is typically in the range of 12-18 Hz, while for cis double bonds, J is in the range of 7-12 Hz.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Diagnostic Features:

-

Olefinic Carbons: The sp² hybridized carbons of the diene will resonate in the region of δ 120-140 ppm.

-

Allylic Carbons: The chemical shifts of the allylic carbons (C6 and C11) are sensitive to the stereochemistry of the adjacent double bond. Generally, allylic carbons adjacent to a cis double bond are shielded (appear at a lower ppm value) compared to those adjacent to a trans double bond due to steric effects.[14]

-

-

Data Summary

The following table summarizes the expected, generalized analytical data for the isomers of this compound based on established principles for conjugated dienes. Specific values would need to be determined experimentally.

| Isomer | Expected GC Elution Order (Polar Column) | Expected ¹H NMR Olefinic Coupling Constants (J) | Expected ¹³C NMR Allylic Carbon Chemical Shifts (Relative to E,E) |

| (7E,9E) | 4 (latest) | J₇,₈ ≈ 15 Hz; J₉,₁₀ ≈ 15 Hz | Reference |

| (7E,9Z) | 2 or 3 | J₇,₈ ≈ 15 Hz; J₉,₁₀ ≈ 10 Hz | C11 shielded |

| (7Z,9E) | 2 or 3 | J₇,₈ ≈ 10 Hz; J₉,₁₀ ≈ 15 Hz | C6 shielded |

| (7Z,9Z) | 1 (earliest) | J₇,₈ ≈ 10 Hz; J₉,₁₀ ≈ 10 Hz | C6 and C11 shielded |

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of a specific isomer of this compound, for instance, the (7E,9E) isomer via Suzuki-Miyaura coupling.

Conclusion

This technical guide provides a foundational understanding of the nomenclature, stereoselective synthesis, and characterization of this compound isomers. While specific CAS numbers and experimental data for these exact molecules are sparse in the literature, the principles and generalized protocols presented herein offer a robust framework for researchers to approach the synthesis and analysis of these and other long-chain conjugated dienes. The provided methodologies for Wittig and Suzuki-Miyaura reactions, coupled with detailed analytical procedures for GC and NMR, equip scientists with the necessary tools to produce and confidently characterize specific geometric isomers of interest.

References

- 1. Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. Synthesis of 1,3-Dienes via a Sequential Suzuki-Miyaura Coupling/Palladium-Mediated Allene Isomerization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. auremn.org [auremn.org]

Potential Biosynthetic Pathways of Octadeca-7,9-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-7,9-diene, a specific positional and geometric isomer of conjugated linoleic acid (CLA), holds potential for investigation in various biological applications. While the biosynthesis of common CLA isomers, such as cis-9,trans-11 and trans-10,cis-12, is well-documented in certain bacteria, the precise pathways leading to the formation of this compound are less understood. This technical guide consolidates current knowledge on CLA biosynthesis and proposes potential pathways for the formation of this compound, drawing parallels from related metabolic routes in bacteria and microalgae. Detailed experimental protocols for the investigation of these pathways and quantitative data on CLA production are also provided to facilitate further research in this area.

Introduction to Conjugated Linoleic Acids (CLAs)

Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid (cis-9, cis-12-octadecadienoic acid) characterized by having conjugated double bonds.[1] These fatty acids are naturally found in dairy products and meat from ruminant animals.[1] The most studied isomers, cis-9,trans-11 (rumenic acid) and trans-10,cis-12 CLA, have been associated with a range of biological activities, including anti-carcinogenic, anti-atherogenic, and anti-inflammatory properties. The biosynthesis of these isomers primarily occurs through the enzymatic action of linoleate (B1235992) isomerases in anaerobic rumen bacteria and various other microorganisms.[1][2]

Established Biosynthetic Pathways of Common CLA Isomers

The biosynthesis of the well-characterized c9,t11-CLA and t10,c12-CLA isomers from linoleic acid is primarily carried out by specific bacterial enzymes.

Bacterial Linoleate Isomerase Pathway

In many bacteria, including species of Lactobacillus, Propionibacterium, and Bifidobacterium, the conversion of linoleic acid to CLA is catalyzed by the enzyme linoleate isomerase.[2] This process is a direct isomerization of the cis-12 double bond to a trans-11 double bond, resulting in the formation of a conjugated diene system.[2]

A proposed mechanism for some bacterial linoleate isomerases involves a multi-step reaction that includes hydration and dehydration steps. For instance, in Lactobacillus plantarum, the conversion of linoleic acid to c9,t11-CLA and t9,t11-CLA proceeds through intermediates such as 10-hydroxy-cis-12-octadecenoic acid and 10-oxo-cis-12-octadecenoic acid.

Below is a diagram illustrating the general bacterial biosynthesis of common CLA isomers.

Proposed Biosynthetic Pathways for this compound

Direct evidence for the biosynthetic pathway of this compound is scarce. However, based on related metabolic processes, particularly in microalgae under oxidative stress, two plausible hypothetical pathways are proposed.

Hypothetical Pathway 1: Desaturase and Allylic Rearrangement

This proposed pathway involves the action of specific fatty acid desaturases followed by an enzymatic or spontaneous allylic rearrangement.

-

Initial Desaturation: The pathway could initiate with the desaturation of palmitic acid (16:0) or stearic acid (18:0) at the Δ7 position by a specific Δ7-desaturase, an enzyme known to exist in some microalgae.

-

Elongation (if starting from palmitic acid): If the precursor is 7-hexadecenoic acid, a C2 elongation step would be required to form cis-9-octadecenoic acid (oleic acid).

-

Second Desaturation: A subsequent desaturation at the Δ9 position would yield a 7,9-diene. The stereochemistry of the resulting diene would depend on the specific desaturase.

-

Allylic Rearrangement: Alternatively, an existing unsaturated fatty acid, such as linoleic acid, could undergo an allylic rearrangement catalyzed by an isomerase or occurring spontaneously under specific cellular conditions like oxidative stress.[3][4][5] This would involve the shifting of double bonds to form the 7,9-conjugated system.

Hypothetical Pathway 2: Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Mediated Pathway under Oxidative Stress

The observation of a Δ7,9-hexadecadienoic acid isomer in the microalga Vischeria sp. under oxidative stress suggests the involvement of enzymes that are activated under such conditions. The lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway is a key mechanism for the production of various oxidized fatty acids and volatile compounds in plants and algae in response to stress.[6][7]

-

Lipoxygenase Action: A specific lipoxygenase could act on a C18 unsaturated fatty acid precursor, such as linoleic acid or oleic acid. LOX enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. A putative 7-LOX could introduce a hydroperoxy group at the C-7 position.

-

Dehydration/Isomerization: The resulting hydroperoxy fatty acid could then be a substrate for a hydroperoxide dehydratase or an isomerase, leading to the formation of a conjugated diene system at the 7 and 9 positions through the elimination of a water molecule.

Quantitative Data on CLA Production

The production of CLAs by various microorganisms is influenced by factors such as the bacterial strain, culture conditions (pH, temperature, incubation time), and the concentration of the precursor, linoleic acid.[3][8] The following tables summarize some reported quantitative data for CLA production by different bacterial strains.

Table 1: CLA Production by Various Bacterial Strains

| Bacterial Strain | Substrate (Linoleic Acid) | Incubation Time (h) | Temperature (°C) | pH | CLA Produced (µg/mL) | Isomer Profile | Reference |

| Lactobacillus plantarum ZS2058 | - | - | - | - | >50% conversion | c9,t11-CLA and t9,t11-CLA dominant | - |

| Lactobacillus plantarum JBCC105683 | 5 mg/mL | 48 | 30 | - | 748.8 | c9,t11:t10,c12 ≈ 80:20 | [1] |

| Lactobacillus plantarum JBCC105645 | 5 mg/mL | 48 | 30 | - | - | c9,t11:t10,c12 ≈ 50:50 | [1] |

| Lactobacillus plantarum lp15 | 100 µg/mL | 48 | - | - | 26.1 | 75% c9,t11-CLA | [1] |

| Lactobacillus acidophilus F0221 | - | - | - | - | - | c9,t11-CLA | [9] |

| Bifidobacterium breve JKL2022 | - | - | - | - | 60.14 ± 7.60% conversion (washed cells) | - | [10] |

Table 2: Kinetic Parameters of Linoleate Isomerases

| Enzyme Source | Km (mM) | Vmax (mM/h) | Reference |

| Mixed Rumen Bacteria | 2.0 x 10-3 (for C18:2n-6) | 0.6 | [11] |

| Mixed Rumen Bacteria | 4.3 x 10-3 (for C18:3n-3) | 3.4 | [11] |

Experimental Protocols

Protocol for Bacterial Cultivation and Induction of CLA Production

This protocol is a general guideline for the cultivation of lactic acid bacteria and induction of CLA production.[3][12][13]

Workflow Diagram:

Materials:

-

Bacterial strain (e.g., Lactobacillus plantarum)

-

MRS broth

-

Linoleic acid stock solution (e.g., 100 mg/mL in ethanol)

-

Anaerobic incubation system

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Inoculate a single colony of the bacterial strain into 10 mL of MRS broth.

-

Incubate anaerobically at 37°C for 24 hours.

-

Subculture by transferring 1% (v/v) of the overnight culture into fresh MRS broth.

-

Incubate at 37°C until the culture reaches the mid-logarithmic growth phase (typically OD600 of 0.8-1.0).

-

Add linoleic acid to the culture to a final concentration of, for example, 0.5 mg/mL. A stock solution of linoleic acid in ethanol (B145695) should be used, and an equivalent volume of ethanol should be added to a control culture.

-

Continue the incubation for a specified period, for example, 24 to 48 hours.

-

Harvest the bacterial cells and supernatant by centrifugation (e.g., 8000 x g for 10 minutes at 4°C) for fatty acid analysis.

Protocol for Extraction and Derivatization of Fatty Acids for GC-MS Analysis

This protocol describes the extraction of total fatty acids from bacterial cultures and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.[14][15]

Workflow Diagram:

Materials:

-

Bacterial cell pellet or culture supernatant

-

Methanolic KOH (e.g., 2 M)

-

HCl (e.g., 6 M)

-

Hexane or Chloroform:Methanol (2:1, v/v)

-

Anhydrous sodium sulfate

-

Boron trifluoride-methanol solution (BF3-methanol, 14%)

-

Saturated NaCl solution

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Hydrolysis: To the bacterial pellet or a volume of the supernatant, add methanolic KOH. Incubate at a specified temperature (e.g., 55°C) for 1.5 hours with occasional vortexing to saponify the lipids.

-

Acidification: After cooling to room temperature, acidify the mixture to a pH below 2 by adding HCl.

-

Extraction: Extract the free fatty acids by adding an organic solvent (e.g., hexane). Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.

-

Washing and Drying: Wash the pooled organic extracts with saturated NaCl solution. Dry the organic phase over anhydrous sodium sulfate.

-

Derivatization: Evaporate the solvent under a stream of nitrogen. Add BF3-methanol solution to the dried fatty acids. Incubate at a specified temperature (e.g., 60°C) for 30 minutes.

-

FAME Extraction: After cooling, add water and hexane to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

-

Analysis: The FAMEs are now ready for analysis by GC-MS.

Protocol for Heterologous Expression and Purification of Linoleate Isomerase

This protocol provides a general framework for the expression of a recombinant linoleate isomerase in E. coli and its subsequent purification.[10][13][16]

Materials:

-

Expression vector containing the linoleate isomerase gene (e.g., pET vector with a His-tag)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB broth with appropriate antibiotic

-